molecular formula C21H23NO7 B11061445 4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Cat. No.: B11061445
M. Wt: 401.4 g/mol
InChI Key: CXYIBAAYWCEYBP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the introduction of the methoxy and ethoxycarbonyl groups. Common reagents used in these reactions include methanol, ethanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have bioactive properties that could be explored for pharmaceutical applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and compounds with methoxy and ethoxycarbonyl groups. Examples include:

  • 4-(3,5-Dimethoxyphenyl)-5-(methoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
  • 4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Uniqueness

What sets 4-(3,5-Dimethoxyphenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate apart is its specific combination of functional groups and the isoxazole ring, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate

InChI

InChI=1S/C21H23NO7/c1-5-28-21(23)20-18(14-10-16(26-3)12-17(11-14)27-4)19(22(24)29-20)13-6-8-15(25-2)9-7-13/h6-12,18,20H,5H2,1-4H3

InChI Key

CXYIBAAYWCEYBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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